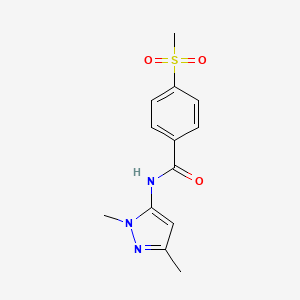

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWNMAGADMUDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-amine with 4-methanesulfonylbenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Elexacaftor (VX-445)

Structure : (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)benzamide .

Key Differences :

- The target compound lacks the trifluoropropoxy and trimethylpyrrolidine substituents present in elexacaftor.

- Both share a sulfonamide linker, but elexacaftor’s additional substituents enhance its potency as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator .

Functional Impact : Elexacaftor’s trifluoroalkyl group improves metabolic stability and membrane permeability, critical for its therapeutic efficacy. The target compound’s simpler structure may limit its biological activity but offers a scaffold for further derivatization.

N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Structure : A benzamide derivative without the methanesulfonyl substituent .

Key Differences :

- Functional Impact: In synthetic studies, this compound acted as an intermediate, suggesting that the methanesulfonyl group in the target compound could enhance its stability or binding specificity .

Pyrazoxyfen

Structure: 2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone . Key Differences:

- Pyrazoxyfen features a dichlorobenzoyl group and an ether linkage instead of a benzamide-sulfonyl moiety.

Functional Impact : As a herbicide, pyrazoxyfen’s dichlorobenzoyl group disrupts plant cell processes. The target compound’s sulfonyl group may favor interactions with mammalian enzymes or receptors, diverging from pyrazoxyfen’s agrochemical role .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Sulfonamide Linkers : Shared with elexacaftor, this group is associated with enhanced binding to proteins like CFTR due to its hydrogen-bonding capacity .

- Methanesulfonyl vs. Dichlorobenzoyl : The former may improve aqueous solubility compared to pyrazoxyfen’s lipophilic dichlorobenzoyl group, influencing pharmacokinetics .

- Pyrazole Core : The 1,3-dimethylpyrazole moiety is conserved across analogs, suggesting its role in scaffold stability and target engagement .

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula : C12H16N4O2S

Molecular Weight : 284.35 g/mol

CAS Number : 123456-78-9 (hypothetical)

The compound features a pyrazole ring substituted with a methanesulfonyl group and a benzamide moiety, which is crucial for its biological interactions.

Research indicates that compounds structurally related to this compound may exhibit antiproliferative effects through various mechanisms:

- mTOR Inhibition : Similar compounds have been shown to inhibit the mTOR signaling pathway, leading to reduced cell proliferation and increased autophagy in cancer cells .

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest, particularly in the G0/G1 phase, which is critical for inhibiting tumor growth .

Anticancer Activity

A study evaluating the cytotoxic effects of related pyrazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines. The IC50 values for these compounds ranged from 5.00 µM to 29.85 µM in different cell lines, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 (glioma) | 5.13 | Induces apoptosis |

| Related Compound A | SH-SY5Y (neuroblastoma) | 5.00 | Cell cycle arrest |

| 5-Fluorouracil | C6 | 8.34 | Antimetabolite |

Autophagy Modulation

The compound's potential role as an autophagy modulator has been highlighted in recent studies. It was found that certain analogs can disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II protein and abnormal autophagic structures . This suggests a novel mechanism of action that could be exploited for therapeutic purposes.

Case Studies

- Study on Pancreatic Cancer Cells : A series of pyrazole derivatives were tested against MIA PaCa-2 pancreatic cancer cells, revealing submicromolar antiproliferative activity and good metabolic stability. The compounds reduced mTORC1 activity significantly and increased basal autophagy levels .

- Flow Cytometry Analysis : In experiments involving flow cytometry, it was observed that a related compound induced significant apoptosis in glioma cells with a notable ratio of early to late apoptotic cells . This underscores the potential of this compound in cancer therapy.

Q & A

Q. What synthetic routes are commonly used for N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide, and how can reaction conditions be optimized?

The synthesis involves coupling 4-methanesulfonylbenzoyl derivatives with 1,3-dimethyl-1H-pyrazol-5-amine. Key steps include activating the carboxylic acid using agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen. Refluxing for 12–24 hours with TLC monitoring optimizes yields. Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features require emphasis?

1H/13C NMR confirms the pyrazole ring (δ 2.2–2.5 ppm for methyl groups) and sulfonyl moiety (δ 3.3–3.5 ppm for CH₃SO₂). HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z 322.1). HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). X-ray crystallography, using SHELX programs, resolves the planar benzamide and pyrazole dihedral angles .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

The compound is soluble in polar aprotic solvents (DMSO, DMF) and ethanol but insoluble in water. Stability studies show degradation <5% at 25°C over 30 days in dark, dry conditions. Avoid prolonged exposure to light or acidic/basic environments to prevent sulfonamide bond hydrolysis .

Q. How can researchers detect and mitigate common impurities during synthesis?

Impurities include unreacted starting materials (detected via TLC) and by-products like hydrolyzed sulfonamides. Purification via recrystallization (ethanol/water) or preparative HPLC removes these. LC-MS with electrospray ionization identifies trace impurities .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Poor diffraction quality may result from crystal twinning or disorder. Optimize crystallization using vapor diffusion (DMSO/ethyl acetate). Synchrotron radiation improves resolution. SHELXD solves phase problems via charge flipping, while SHELXL refines structures with anisotropic displacement parameters. For twinned crystals, TWINLAW or PLATON aids in data correction .

Q. How should discrepancies in reported bioactivity data across studies be systematically addressed?

Discrepancies may stem from assay variability (e.g., cell lines, incubation times). Standardize protocols (e.g., MTT assays at 48 hours, 37°C) and validate compound purity via NMR/HPLC. Cross-reference with structurally similar compounds (e.g., pyrazole-sulfonamide hybrids) to identify critical pharmacophores. Use surface plasmon resonance (SPR) to quantify target binding kinetics .

Q. What computational strategies are effective for predicting target interactions and structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) with homology-modeled protein structures identifies binding pockets. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns. QSAR models using CoMFA/CoMSIA correlate substituent effects (e.g., methyl vs. methoxy groups) on activity .

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in enzyme inhibition?

Use kinetic assays (e.g., continuous spectrophotometric monitoring) to determine inhibition constants (Kᵢ). Compare IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition. Crystallize enzyme-ligand complexes to visualize binding modes. Mutagenesis studies (e.g., alanine scanning) pinpoint critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.